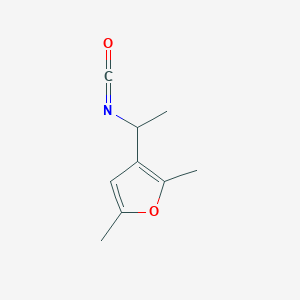![molecular formula C14H11ClN2 B1524877 1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine CAS No. 60290-06-4](/img/structure/B1524877.png)
1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine
Übersicht
Beschreibung
“1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the CAS Number: 60290-06-4 . It has a molecular weight of 242.71 . The IUPAC name for this compound is 1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine . The InChI code for this compound is 1S/C14H11ClN2/c15-14-13-12(6-8-16-14)7-9-17(13)10-11-4-2-1-3-5-11/h1-9H,10H2 .
Molecular Structure Analysis
The molecular structure of “1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine” can be represented by the InChI code: 1S/C14H11ClN2/c15-14-13-12(6-8-16-14)7-9-17(13)10-11-4-2-1-3-5-11/h1-9H,10H2 .Physical And Chemical Properties Analysis
“1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine” is a powder at room temperature . It has a melting point of 75-76 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- An efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine, closely related to 1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine, involves sodium borohydride reduction and debenzylation, applicable for synthesizing various N6-substituted analogues (Nechayev et al., 2013).
Asymmetric Addition Reactions
- Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones, closely related to 1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine, results in the formation of novel 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives (Croix et al., 2015).
Electronic and Optical Properties
- Research on novel nitrogen-embedded small molecules, including derivatives of 1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine, has demonstrated their interesting electrochemical, self-assembly, and carrier transport properties, making them relevant in material sciences (Zhou et al., 2019).
Agrochemical and Functional Material Development
- Functionalization of 1H-pyrrolo[2,3-b]pyridine, structurally similar to 1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine, has led to the creation of compounds with potential applications in agrochemicals and functional materials, including high fungicidal activity (Minakata et al., 1992).
Anticancer Potential
- Pyrrolyl-pyridine heterocyclic compounds, similar in structure to 1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine, have been investigated for their anticancer activities, exhibiting significant effects against specific cancer cell lines (Mallisetty et al., 2023).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
Similar compounds have been studied for their analgesic and sedative properties , suggesting potential targets within the nervous system.
Mode of Action
It’s worth noting that compounds with similar structures have shown inhibitory action against certain targets . The interaction of 1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Related compounds have shown potential in treating diseases of the nervous and immune systems , suggesting that they may affect related biochemical pathways.
Result of Action
Compounds with similar structures have demonstrated a range of biological activities, including antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Eigenschaften
IUPAC Name |
1-benzyl-7-chloropyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-14-13-12(6-8-16-14)7-9-17(13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOJOGBKARHDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






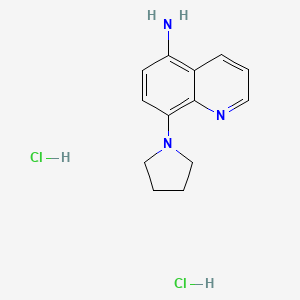
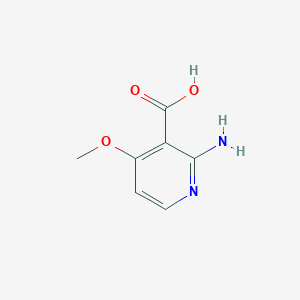

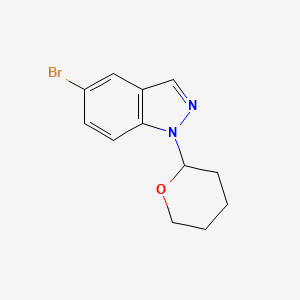

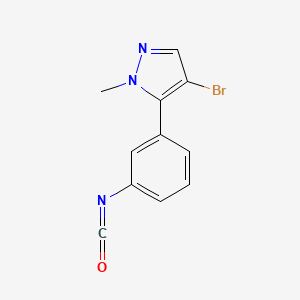

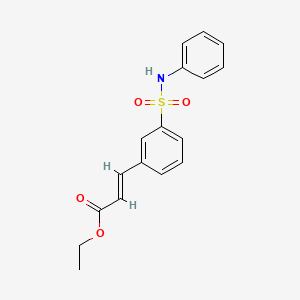
![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1524815.png)
![N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B1524816.png)
